molecular formula C16H18N6 B11227959 1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11227959
M. Wt: 294.35 g/mol
InChI Key: CLAKHGUKOXCKNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-phenylpiperazine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-phenylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted derivatives that retain the core pyrazolo[3,4-d]pyrimidine structure .

Comparison with Similar Compounds

When compared to other similar compounds, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-phenylpiperazine stands out due to its unique structural features and potent biological activities. Similar compounds include:

The uniqueness of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-phenylpiperazine lies in its specific substitution pattern, which contributes to its high potency and selectivity in targeting specific molecular pathways .

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C16H18N6/c1-20-15-14(11-19-20)16(18-12-17-15)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3

InChI Key

CLAKHGUKOXCKNK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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